molecular formula C14H29N3O3S2 B6035169 N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

Cat. No. B6035169
M. Wt: 351.5 g/mol
InChI Key: ZRFKRZGQFWTWPG-UHFFFAOYSA-N
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Description

N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide, also known as Boc-DAPA, is a compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide works by binding to the active site of proteases, thereby inhibiting their activity. The compound is highly specific and only inhibits certain types of proteases. This specificity makes it a valuable tool for studying the role of specific proteases in various biological processes.
Biochemical and Physiological Effects
N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of proteases, it has also been shown to have anti-inflammatory properties. It has been used to study the role of proteases in the regulation of the immune system and the development of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide is its specificity for certain types of proteases. This allows researchers to study the role of specific proteases in various biological processes. However, the compound is complex to synthesize and can be expensive. Additionally, it is not suitable for use in vivo due to its poor bioavailability.

Future Directions

There are several future directions for the use of N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide in scientific research. One area of interest is the development of new protease inhibitors based on the structure of N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide. Another area of interest is the use of N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide in the development of new therapies for diseases such as cancer and Alzheimer's disease. Finally, there is a need for further research to determine the full range of biochemical and physiological effects of N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide.

Synthesis Methods

The synthesis of N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide is a complex process that involves several steps. The first step involves the reaction of tert-butylthiol with 2-bromoethylamine hydrobromide to produce 2-(tert-butylthio)ethylamine. The second step involves the reaction of 2-(tert-butylthio)ethylamine with 1-(dimethylamino)sulfonyl-3-chloropiperidine to produce N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide. The final step involves the purification of the compound using chromatography techniques.

Scientific Research Applications

N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide has been widely used in scientific research due to its ability to inhibit the activity of proteases. Proteases are enzymes that are involved in the breakdown of proteins and are essential for many biological processes. N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide has been used to study the role of proteases in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.

properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O3S2/c1-14(2,3)21-10-8-15-13(18)12-7-6-9-17(11-12)22(19,20)16(4)5/h12H,6-11H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFKRZGQFWTWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)C1CCCN(C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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